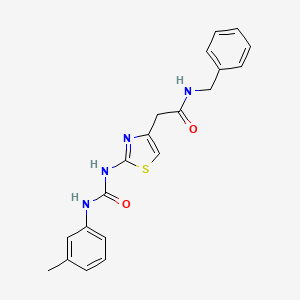

N-benzyl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Description

N-benzyl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a heterocyclic acetamide derivative featuring a thiazole core substituted with a ureido group at position 2 and an acetamide-linked benzyl moiety at position 2. The thiazole ring provides a rigid scaffold for intermolecular interactions, while the acetamide group contributes to hydrogen-bonding capacity, a critical feature for enzyme inhibition or receptor binding.

Properties

IUPAC Name |

N-benzyl-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c1-14-6-5-9-16(10-14)22-19(26)24-20-23-17(13-27-20)11-18(25)21-12-15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3,(H,21,25)(H2,22,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMPSMJMSJBQTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring is synthesized by reacting α-haloketones with thiourea under basic conditions.

Urea Derivative Formation: The thiazole derivative is then reacted with an isocyanate to form the urea derivative.

Benzylation: The final step involves the benzylation of the urea derivative using benzyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated functionalities.

Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

N-benzyl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects. The thiazole ring plays a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiazole/Thiazolidinone Cores

Thioxothiazolidinyl-acetamides (e.g., N-allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide) from share the acetamide-thiazolidinone backbone but replace the thiazole ring with a thioxothiazolidinone system. However, the absence of a ureido group in these derivatives may limit hydrogen-bonding diversity compared to the target compound .

N-(Thiazol-2-yl)acetamide () differs in acetamide substitution position (2-yl vs. 4-yl in the target compound). Positional isomerism influences molecular conformation: the 4-yl substitution in the target compound may allow better steric alignment with biological targets due to reduced steric hindrance from the benzyl group .

Heterocycle Variations: Benzimidazole vs. Thiazole

Compounds like 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide () replace the thiazole ring with a benzimidazole scaffold. Benzimidazoles are bulkier and more planar, favoring intercalation with DNA or hydrophobic enzyme pockets. Conversely, the thiazole ring in the target compound offers a smaller, more electronegative heterocycle, which may improve selectivity for targets requiring polar interactions (e.g., hydrogen bonding with urease) .

Substituent Effects on Bioactivity

- Ureido Group: The 3-(m-tolyl)ureido substituent in the target compound contrasts with simpler alkyl/aryl groups in ’s derivatives (e.g., cyclopentyl, isobutyl).

- Benzyl vs. 4-Methylbenzyl : ’s 2-(3-butyl-4-oxo-2-thioxothiazolidin-5-yl)-N-(4-methylbenzyl)acetamide includes a para-methylbenzyl group, which may enhance metabolic stability compared to the unsubstituted benzyl in the target compound. However, the benzyl group’s flexibility in the target compound could allow adaptive binding to diverse targets .

Implications for Drug Design

Comparisons with ’s thioxothiazolidinones suggest that replacing the thiazole with a thiazolidinone core could modulate electronic properties for enhanced target affinity. Meanwhile, ’s benzimidazole analogs underscore the trade-off between heterocycle size and selectivity. Future work should prioritize synthesizing the target compound and evaluating its urease inhibitory activity relative to these analogs .

Biological Activity

N-benzyl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic compound belonging to the class of thiazole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

This compound features a thiazole ring substituted with an acetamide group and a benzyl moiety. The presence of the m-tolylureido group enhances its biological activity by potentially influencing its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H20N4OS |

| Molecular Weight | 344.44 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit varying degrees of antibacterial and antifungal activities. For instance, thiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 μg/mL compared to standard antibiotics like chloramphenicol .

Anticonvulsant Activity

Studies have demonstrated that derivatives of N-benzyl compounds possess potent anticonvulsant properties. For example, N-benzyl-2-acetamidoacetamides have been shown to be effective in reducing seizure activity in animal models, with ED50 values comparable to established anticonvulsants like phenytoin . The structural features of these compounds significantly influence their anticonvulsant efficacy.

Anticancer Potential

The anticancer activity of thiazole derivatives has also been highlighted in various studies. Compounds containing thiazole rings have been evaluated for their cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. Some derivatives demonstrated significant growth inhibition, indicating their potential as anticancer agents .

The mechanism by which this compound exerts its biological effects is likely multifaceted. Thiazole derivatives can interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. For instance, they may inhibit specific enzymes or modulate receptor activity, leading to altered cellular responses.

Table 2: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Moderate to High | |

| Anticonvulsant | High | |

| Anticancer | Significant |

Case Study 1: Anticonvulsant Activity

A study conducted on N-benzyl-2-acetamido derivatives revealed that specific substitutions at the C(3) site significantly enhanced anticonvulsant activity. The most potent derivative exhibited an ED50 value of 8.3 mg/kg in the maximal electroshock test, demonstrating superior efficacy compared to traditional anticonvulsants like phenobarbital .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on thiazole derivatives, several compounds were tested against a panel of microbial strains. The results indicated that while most compounds had lower antibacterial activity compared to chloramphenicol, certain derivatives showed promising antifungal properties against Candida albicans with MIC values around 3.92–4.01 mM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.